Mass Spectrometry Internal Standard: M+3 Mass Shift Enables Baseline-Resolved Quantitation
Bromoethane-2,2,2-d3 serves as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry, providing a distinct mass shift of M+3 relative to unlabeled bromoethane (M+0) . This mass difference ensures baseline chromatographic separation and prevents ion suppression or cross-talk between the analyte and internal standard channels during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows . In contrast, using an unlabeled structural analog (e.g., bromopropane) as an internal standard introduces variable matrix effects and ionization efficiency differences, reducing quantitative accuracy [1]. The isotopic purity specification of 99 atom % D minimizes the contribution of residual M+0 signal from the internal standard itself, preserving the lower limit of quantitation (LLOQ) in trace analysis applications .
| Evidence Dimension | Mass spectrometric internal standard suitability |
|---|---|
| Target Compound Data | M+3 mass shift; 99 atom % D isotopic purity; identical chemical behavior to analyte |
| Comparator Or Baseline | Unlabeled bromoethane (M+0): no mass distinction; non-deuterated structural analog (e.g., bromopropane): dissimilar ionization and matrix behavior |
| Quantified Difference | M+3 mass shift provides unambiguous quantitation channel; reduced matrix effect variability (quantification not reported in available sources) |
| Conditions | LC-MS/MS or GC-MS quantitative analysis in complex biological or environmental matrices |
Why This Matters
This matters for procurement because the M+3 mass shift is a mandatory requirement for SIL-based MS quantitation; alternative reagents without this exact isotopic substitution cannot achieve the same analytical precision.
- [1] Restek Corporation. Choosing an Internal Standard. Technical Article, 2015. View Source
